Product packaging for hepatic leukemia factor(Cat. No.:CAS No. 171237-36-8)

hepatic leukemia factor

Cat. No.: B1170909
CAS No.: 171237-36-8
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Description

Hepatic Leukemia Factor (HLF) is a proline and acidic amino acid-rich basic leucine zipper (PAR bZIP) transcription factor that plays multifaceted roles in physiological and pathological processes . Originally identified through its involvement in a chromosomal translocation that causes childhood B-lineage acute lymphoblastic leukemia , HLF is now recognized as a key regulator in cancer biology, circadian rhythms, and metabolic homeostasis. In oncology research, HLF is a protein of intense interest due to its context-dependent roles as either an oncogene or tumor suppressor. Studies show HLF is upregulated in cancers such as ovarian carcinoma, where it transcriptionally activates Yes-associated protein 1 (YAP1) to drive cancer stemness, proliferation, metastasis, and chemoresistance . Conversely, in lung adenocarcinoma, HLF expression is often downregulated and acts as a protective factor; low HLF levels correlate with increased circulating tumor cells (CTCs) and poorer patient prognosis . A comprehensive pan-cancer analysis further confirms HLF's significant downregulation in most tumors and its strong potential as a diagnostic, prognostic, and immune-related biomarker across multiple cancer types . Beyond cancer, HLF is a crucial component of the circadian clock network. It exhibits robust rhythmic expression and is involved in regulating circadian outputs in various tissues, including the liver and kidneys . Functional studies link HLF to resistance against cell death, mirroring circadian-dependent survival variations . Furthermore, emerging research highlights HLF's role in metabolic diseases. In the intestine, the HLF/PPARα axis is a key regulator of lipid absorption and gut-liver axis communication, positioning it as a novel therapeutic target for metabolic-associated fatty liver disease (MAFLD) . This product is supplied for research applications, including the investigation of cancer signaling pathways, circadian biology, stem cell regulation, and metabolic disease mechanisms. It is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

171237-36-8

Molecular Formula

C3H3N3O2S

Synonyms

hepatic leukemia factor

Origin of Product

United States

Physiological Expression and Regulation of Hepatic Leukemia Factor

Spatiotemporal Expression Patterns of HLF

The expression of Hepatic Leukemia Factor (HLF) is not uniform throughout the body but is instead characterized by distinct patterns across different tissues and developmental stages. This specific distribution points to its specialized functions in various physiological contexts.

Tissue-Specific Distribution

HLF exhibits a defined pattern of expression in various tissues. It is highly expressed in the liver and to a lesser extent in the kidney and lung. sinobiological.comatlasgeneticsoncology.org In the nervous system, HLF transcripts are detectable in the adult brain. nih.gov While linked to lymphoid malignancies, HLF is not normally expressed in hematopoietic cells. atlasgeneticsoncology.orgnih.gov However, it is highly expressed in hematopoietic stem cells (HSCs). ashpublications.orgnih.gov

The rat HLF gene produces two different protein isoforms, HLF43 and HLF36, from alternative promoters. nih.govnih.gov HLF43 is found in the brain, liver, and kidney, whereas HLF36 is expressed exclusively in the liver, where it is the more abundant form. nih.govnih.govembopress.org

Table 1: Tissue-Specific Expression of HLF

Tissue Expression Level Notes
Liver High sinobiological.comatlasgeneticsoncology.org Expresses both HLF43 and HLF36 isoforms. nih.govnih.gov
Kidney Lower than liver sinobiological.comatlasgeneticsoncology.org Expresses the HLF43 isoform. nih.govnih.gov
Lung Lower than liver sinobiological.comatlasgeneticsoncology.org
Nervous System Present in adult brain nih.gov HLF43 isoform is present. nih.govnih.gov
Hematopoietic Stem Cells High ashpublications.orgnih.gov Expression decreases with differentiation. ashpublications.org

Developmental Expression Profiles

The expression of HLF is also tightly regulated during development, particularly in the nervous system. During embryonic brain development in mice, HLF expression is confined to the anterior pituitary and the meninges. sinobiological.comnih.gov A transient expression of HLF is also observed in the cephalic paraxial mesenchyme between embryonic days 8.0 and 9.0, contributing to the developing brain vasculature. biologists.comnih.govsemanticscholar.org

In the early postnatal period, HLF becomes highly expressed in the somatosensory cortex, thalamic nuclei, and structures derived from ectodermal placodes. sinobiological.comnih.gov As development progresses, its expression increases throughout the central nervous system (CNS) and is found widely in the brain by adulthood. sinobiological.comnih.gov This increase in expression coincides with synaptogenesis, suggesting a role in the function of mature neurons. nih.gov In the developing pituitary gland, HLF is highly expressed in the rostral tip of the anterior lobe. nih.gov In hematopoietic development, HLF expression is detected in hematopoietic cells from the embryonic stage to aged mice, with a conserved expression profile that decreases as hematopoietic stem cells differentiate. ashpublications.org

Table 2: Developmental Expression of HLF in the Nervous System

Developmental Stage Location of HLF Expression Key Findings
Embryonic Anterior pituitary, meninges, cephalic paraxial mesenchyme sinobiological.comnih.govbiologists.comnih.govsemanticscholar.org Restricted and transient expression.
Early Postnatal Somatosensory cortex, thalamic nuclei, ectodermal placode derivatives sinobiological.comnih.gov High levels of expression.
Adulthood Throughout the brain sinobiological.comnih.gov Widespread expression, increased with synaptogenesis. nih.gov

Circadian Rhythmicity of HLF Expression

A defining characteristic of HLF expression is its strong circadian rhythmicity, particularly in the liver. sinobiological.comnih.govembopress.org This rhythmic expression suggests that HLF plays a role in coordinating daily physiological processes.

The two rat HLF isoforms, HLF43 and HLF36, accumulate in the liver with different circadian patterns. nih.govembopress.org The HLF36 isoform reaches its peak expression between 8 and 12 p.m., while the HLF43 isoform shows a more pronounced fluctuation throughout the day. uniprot.org In the suprachiasmatic nucleus, the master circadian pacemaker, HLF, along with other PAR bZIP transcription factors, exhibits high-amplitude circadian expression. sinobiological.com However, in most other brain regions, its expression levels remain relatively constant. sinobiological.com The circadian cycles of HLF expression are more pronounced in the liver than in the brain. sinobiological.com

Molecular Mechanisms Underlying Circadian Regulation

The circadian regulation of HLF is intrinsically linked to the core molecular clock machinery. This system is composed of transcriptional-translational feedback loops. researchgate.netahajournals.orgacs.org The core clock proteins, CLOCK and BMAL1, form a heterodimer that binds to E-box elements in the promoter regions of clock-controlled genes, including Hlf. researchgate.net This binding activates their transcription. The protein products of these genes, including HLF, then participate in feedback loops to regulate their own expression and the expression of other downstream genes, creating an approximately 24-hour oscillation. researchgate.netacs.org The expression of HLF is part of the output of this central clock mechanism, allowing it to confer circadian rhythmicity to various physiological processes. osti.govpnas.org

Transcriptional and Post-Transcriptional Regulation of HLF Expression

The expression of HLF is controlled at multiple levels, including the initiation of transcription and subsequent post-transcriptional modifications. These regulatory layers ensure the precise and context-specific activity of HLF.

Molecular and Cellular Functions of Hepatic Leukemia Factor in Normal Physiology

HLF as a Transcription Factor

As a member of the bZIP family, HLF's primary function is to control the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.org This is achieved through direct interaction with specific DNA sequences and the recruitment of the cellular machinery responsible for transcription.

HLF functions by binding to specific DNA sequences in the promoter and enhancer regions of its target genes. As a bZIP protein, it first forms dimers, either with itself (homodimers) or with other members of the PAR protein family (heterodimers), through its leucine (B10760876) zipper domain. wikipedia.orguniprot.org This dimerization is a prerequisite for its DNA-binding activity. The basic region of the protein then recognizes and binds to a specific DNA consensus sequence. De novo motif discovery has identified the HLF motif as 5'-TTACGTAA-3'. ashpublications.org

Through techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq), researchers have identified numerous genes directly regulated by HLF. These target genes are involved in a wide array of cellular processes, from cell cycle control to lineage specification. RNA-sequencing data from HLF-deficient mice revealed 550 differentially expressed genes, highlighting the breadth of its regulatory influence. nih.gov

Table 1: Selected Target Genes of Hepatic Leukemia Factor (HLF)

GeneFunction in HematopoiesisReference
GFI1 (Growth Factor Independent 1)Transcription repressor crucial for HSC self-renewal and myeloid/lymphoid development. nih.gov
IRF2 (Interferon Regulatory Factor 2)Transcription factor involved in HSC maintenance and immune responses. nih.gov
Nfic (Nuclear Factor I C)A functionally relevant target that plays a role in HLF-mediated myeloid lineage commitment. nih.gov
MYC (c-MYC)Proto-oncogene that regulates cell cycle progression, proliferation, and apoptosis. ashpublications.org
BCL2 (B-cell lymphoma 2)A key regulator of apoptosis (programmed cell death). ashpublications.orgresearchgate.net
LMO2 (LIM domain only 2)A transcriptional regulator essential for hematopoietic development. ashpublications.orgresearchgate.net

Once bound to DNA, HLF activates gene expression. wikipedia.org It is a transcriptional activator that stimulates transcription from the promoters of its target genes. nih.gov HLF can bind to active enhancer elements, which are regulatory DNA regions that can be located far from the gene they control. nih.gov These active enhancers are often characterized by the presence of specific histone modifications, such as H3K27 acetylation (H3K27Ac), which correlates with HLF binding peaks in various hematopoietic progenitor cells. nih.gov This suggests HLF functions by modulating the activity of these enhancers to drive gene expression. The rat HLF gene can be transcribed from two different promoters, leading to two protein isoforms (HLF43 and HLF36) that exhibit distinct tissue distributions and preferences for target gene promoters, indicating a complex layer of regulatory control. nih.gov

HLF's binding to target genes allows it to orchestrate broad genetic programs. Gene ontology analysis of genes upregulated in the absence of HLF shows their primary functions are related to cell cycle regulation, DNA replication, and cellular stress response. nih.gov In the context of hematopoiesis, HLF is a key regulator of the earliest lineage-commitment events. nih.gov It governs molecular programs that actively drive myelopoiesis (the formation of myeloid cells) while simultaneously inhibiting lymphopoiesis (the formation of lymphoid cells). nih.govlabmedica.com This dual role positions HLF as a critical switch at the transition point where multipotent progenitors commit to a specific blood lineage.

HLF in Hematopoiesis and Hematopoietic Stem Cell (HSC) Biology

HLF is highly and specifically expressed in hematopoietic stem cells (HSCs) and multipotent progenitors, and its expression is rapidly turned off as these cells differentiate. nih.govashpublications.orgnih.gov This expression pattern underscores its importance in the most primitive cells of the blood system. In fact, HLF is considered one of the most specific marker genes for the human HSC state. ashpublications.orgresearchgate.net

A defining feature of long-term HSCs is their state of quiescence, or dormancy, which protects them from exhaustion and cellular stress. HLF is a critical regulator of this quiescent state. nih.govnih.govthe-hospitalist.org Studies on mice lacking the HLF gene reveal a significant reduction in the number of quiescent HSCs. nih.gov Transcriptional profiling of these HLF-deficient HSCs shows changes associated with increased cellular activation. nih.gov

This loss of quiescence has profound functional consequences. When challenged, such as through transplantation, HLF-deficient HSCs have an impaired ability to reconstitute the hematopoietic system and become gradually exhausted upon serial transplantation. nih.govnih.gov This indicates a defect in their self-renewal capacity. Furthermore, because they are more actively cycling, these HSCs are highly sensitive to toxic insults like chemotherapy that target dividing cells. nih.govthe-hospitalist.org In HLF-deficient mice, such treatments can completely eradicate the HSC pool, demonstrating that HLF is essential for protecting and maintaining the stem cell reserve during periods of stress and regeneration. nih.govthe-hospitalist.org Conversely, the ectopic expression of HLF in HSCs or progenitor cells can reinforce their multipotency and self-renewal ability. rupress.org

Beyond maintaining the stem cell pool, HLF plays a pivotal role in directing the fate of differentiating hematopoietic cells. As multipotent progenitors begin to commit to a specific lineage, HLF expression is sharply downregulated. nih.gov If this downregulation is experimentally prevented and HLF expression is prolonged, it acts as a strong negative regulator of lymphoid development, making the formation of B and T lymphocytes incompatible. nih.govsciencedaily.com At the same time, this sustained HLF expression is compatible with, and even instructs cells to adopt, myeloid fates. nih.govlabmedica.com

Reciprocally, a reduction in HLF activity leads to rapid lymphoid commitment. labmedica.com This lineage-directing function is achieved through HLF's ability to bind to the enhancers of myeloid-competent cells, leading to the transcriptional induction of myeloid gene programs and the simultaneous suppression of lymphoid gene programs. nih.govlabmedica.com A key functional target in this process is the induction of Nuclear Factor I C (Nfic), which contributes to the myeloid-skewing phenotype. nih.govlabmedica.com Thus, the timely downregulation of HLF is a crucial molecular event that permits the development of the lymphoid arm of the immune system. sciencedaily.com

HLF Function During Stress-Induced Hematopoietic Regeneration

While HLF appears to be dispensable for hematopoietic homeostasis during normal, steady-state conditions, it becomes critically important during periods of stress-induced hematopoietic regeneration. biorxiv.orgnih.govbiorxiv.orgresearchgate.net Following challenges such as transplantation or toxic insults, HLF is essential for the recovery and maintenance of the hematopoietic stem cell (HSC) pool. biorxiv.orgnih.gov

Studies using mouse models have shown that HLF-deficient HSCs have an impaired ability to reconstitute the hematopoietic system and become progressively exhausted upon serial transplantation. nih.gov This suggests that HLF is crucial for the self-renewal and long-term maintenance of HSCs under regenerative pressure. nih.gov Furthermore, HLF has been identified as a key transcription factor in preserving the HSC pool during regeneration. biorxiv.org While it is not required for hematopoietic function during physiological aging, its role becomes vital for the stress-induced recovery of aged HSCs after transplantation. biorxiv.orgresearchgate.net

HLF in Nervous System Function and Development

This compound (HLF) is expressed in the nervous system of both developing and adult mammals, suggesting its involvement in neural function. nih.gov During embryonic brain development, HLF expression is localized to specific areas such as the anterior pituitary and meninges. nih.gov In the early postnatal period, its expression is prominent in the somatosensory cortex and thalamic nuclei. nih.gov As development progresses, HLF expression becomes more widespread throughout the central nervous system. nih.gov

Role in Differentiated Neurons and Synaptogenesis

Research indicates that HLF likely plays a significant role in the function of mature, differentiated neurons rather than in programmed cell death within the nervous system. nih.gov A key finding is that HLF expression markedly increases in correlation with synaptogenesis, the formation of synapses between neurons. nih.gov This increased expression was observed to coincide with the formation of barrel structures in the somatosensory cortex, a process reliant on synaptic plasticity. nih.gov This suggests a functional link between HLF and the establishment and maintenance of synaptic connections, which are fundamental to neuronal communication and brain function.

HLF in Circadian Rhythm Regulation

This compound is a component of the molecular machinery that governs circadian rhythms. nih.gov The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes over a roughly 24-hour cycle. nih.govnih.gov This regulation is achieved through complex transcription-translation feedback loops involving a set of core 'clock' genes. nih.gov

HLF, along with other transcription factors such as thyrotrophic embryonic factor (TEF) and albumin D-site-binding protein (DBP), functions as a clock-dependent transcription factor. nih.gov These factors contribute to the circadian adjustment of various biological processes, including neurotransmitter metabolism, detoxification of foreign substances (xenobiotics), immune system homeostasis, and renal function. nih.gov HLF and other related transcription factors recognize and bind to specific DNA sequences known as D-boxes in the promoter regions of target genes, thereby regulating their rhythmic expression. nih.gov

HLF-Mediated Regulation of Core Cellular Processes

Cell Cycle Control

This compound plays a critical role in the regulation of the cell cycle, particularly within the hematopoietic stem cell (HSC) population. nih.gov It is a key factor in maintaining HSC quiescence, a state of temporary cell cycle arrest that is crucial for preserving the long-term self-renewal capacity of the stem cell pool. nih.govlu.se

Transcriptional analysis of HLF-deficient HSCs has revealed alterations associated with heightened cellular activation. nih.gov Furthermore, cell-cycle analysis has demonstrated a significant decrease in the proportion of quiescent HSCs in the absence of HLF. nih.gov This loss of quiescence renders the HSC pool more vulnerable to toxic insults that specifically target dividing cells. nih.gov In HLF-deficient mice, such challenges can lead to the complete eradication of the HSC pool, highlighting HLF's essential role in protecting hematopoietic stem cells by controlling their entry into and exit from the cell cycle. nih.gov

Table 1: Summary of HLF Function in Hematopoietic Regulation

Condition Role of HLF Key Findings References
Myeloid & Lymphoid Development Essential for lymphocyte formation Timely downregulation of HLF is required for the development of a functional long-term immune system. medindia.netsciencedaily.comlu.se
Stress-Induced Regeneration Critical for HSC pool maintenance and recovery HLF-deficient HSCs show impaired reconstitution and exhaustion upon serial transplantation. biorxiv.orgnih.govbiorxiv.orgresearchgate.net

| Cell Cycle Control in HSCs | Maintains HSC quiescence | Lack of HLF leads to increased HSC cycling and vulnerability to cytotoxic agents. | nih.govlu.se |

Table 2: HLF Expression and Function in the Nervous System

Developmental Stage Location of HLF Expression Proposed Function References
Embryonic Anterior pituitary, meninges - nih.gov
Early Postnatal Somatosensory cortex, thalamic nuclei - nih.gov

| Adult | Widespread in the central nervous system | Function in differentiated neurons, role in synaptogenesis. | nih.gov |

Table 3: Compounds Mentioned

Compound Name
This compound (HLF)
Thyrotrophic embryonic factor (TEF)

Apoptosis and Cell Survival Pathways

This compound (HLF) plays a significant role in modulating cell survival and inhibiting apoptosis, which is crucial for normal hematopoietic stem cell (HSC) function and is co-opted in certain malignancies. In its physiological capacity, HLF is essential for maintaining the quiescence of HSCs, thereby protecting the stem cell pool during periods of stress and regeneration. Studies using HLF-deficient mouse models have shown that while HLF is not essential for steady-state hematopoiesis, its absence leads to a reduction in quiescent HSCs. stem-art.com This heightened state of cellular activation makes the stem cells more vulnerable to toxic insults that target dividing cells, indicating HLF's protective role in preserving the long-term viability of the HSC pool. stem-art.com

The anti-apoptotic function of HLF is more directly observed through its transcriptional regulatory activities. Research indicates that ectopic expression of HLF can inhibit cell death induced by various stimuli, including serum-starvation, tumor necrosis factor-alpha (TNFα), and ionizing radiation. genecards.org Microarray analyses have revealed that HLF orchestrates a complex, multi-gene transcriptional program that involves the upregulation of anti-apoptotic genes and the downregulation of pro-apoptotic genes. genecards.org

This intrinsic anti-apoptotic function is pathologically exploited in specific subtypes of cancer. In pro-B cell acute lymphoblastic leukemia (ALL) characterized by the t(17;19) chromosomal translocation, a chimeric fusion protein, E2A-HLF, is produced. atlasgeneticsoncology.orgnih.gov This oncoprotein alters the normal apoptotic pathway in pro-B lymphocytes, contributing to the survival of malignant cells that would typically be eliminated. atlasgeneticsoncology.orgnih.gov The E2A-HLF fusion protein has been shown to execute its anti-apoptotic effects, at least in part, by inducing the expression of SLUG (also known as SNAI2), a zinc-finger transcriptional repressor that is a homolog of the C. elegans anti-apoptotic gene ces-1. lu.se Furthermore, the E2A-HLF oncoprotein has been found to act through the B-cell lymphoma 2 (BCL2) protein to immortalize hematopoietic progenitors, highlighting its critical role in overriding programmed cell death in leukemia. lu.se

The table below summarizes key research findings on the role of HLF and its oncogenic fusion protein, E2A-HLF, in apoptosis and cell survival.

Model SystemKey FindingImplication for Cell Survival
HLF-deficient miceHLF is critical for maintaining HSC quiescence and protecting the stem cell pool during regeneration. stem-art.comPromotes survival of stem cells under stress.
Mouse epidermal cells and human keratinocytesEctopic HLF expression inhibited cell death induced by serum-starvation, TNFα, and ionizing radiation. genecards.orgHLF directly inhibits apoptotic pathways.
t(17;19)-carrying cell linesThe E2A-HLF fusion protein blocks apoptosis by inducing the expression of the anti-apoptotic factor SLUG. lu.seContributes to leukemogenesis by preventing the death of malignant cells.
Hematopoietic progenitorsThe E2A-HLF oncogenic fusion protein acts through BCL2 to cause immortalization. lu.sePromotes cancer cell survival by dysregulating a key apoptosis regulator.

Metabolic Reprogramming

The role of this compound (HLF) as a transcription factor suggests its involvement in the intricate network of metabolic regulation, a process increasingly recognized as a hallmark of cancer. While the direct mechanisms of HLF in the metabolic reprogramming of leukemia cells are still an area of active investigation, evidence from other cancer types and its fundamental biological functions point toward a significant role in cellular metabolism. nih.gov

Gene Set Enrichment Analysis (GSEA) performed on glioma patient data has provided strong indications that HLF is involved in regulating tumor cell metabolism. nih.gov In these studies, HLF expression was correlated with significant enrichment in multiple metabolism-related pathways. nih.gov This suggests that HLF's transcriptional targets are likely key components of the metabolic machinery that is rewired in cancer cells to support their high proliferative demands. nih.gov

As a member of the PAR (proline and acidic amino acid-rich) basic leucine zipper (bZIP) family of transcription factors, HLF is known to be a clock-dependent transcription factor. nih.gov Circadian clock genes play a crucial role in maintaining metabolic homeostasis by regulating the rhythmic expression of genes involved in various metabolic processes, from glucose and lipid metabolism to xenobiotic detoxification. nih.gov The function of HLF within this circadian network implies a role in orchestrating metabolic pathways to align with cellular and environmental cycles, a regulatory layer that is often dysregulated in cancer.

While studies in leukemia have extensively characterized metabolic shifts—such as increased glycolysis (the Warburg effect), altered tricarboxylic acid (TCA) cycle flux, and dependencies on specific amino acids and fatty acids—a direct regulatory link to HLF in this context is not yet fully established. nih.govashpublications.orgfrontiersin.org However, the established connection between other transcription factors and metabolic reprogramming in cancer provides a strong rationale for HLF's involvement. frontiersin.org The findings from glioma studies, combined with HLF's role as a circadian regulator, suggest that it may influence the metabolic phenotype of cancer cells by transcriptionally controlling key metabolic enzymes and nutrient transporters. nih.govnih.gov

The table below details the potential metabolic pathways and functions associated with HLF expression based on GSEA findings in glioma research.

Analysis TypeEnriched Pathways/FunctionsPotential Role of HLF in Metabolism
KEGG Pathway AnalysisMultiple metabolism-related pathways identified as significantly enriched. nih.govHLF may act as a regulator of core metabolic processes in tumor cells. nih.gov
Gene Ontology (GO) AnalysisEnriched for GDP and NADPH binding pathways. nih.govSuggests involvement in bioenergetic pathways (GTP-dependent signaling) and redox balance (NADPH is crucial for antioxidant defense and biosynthesis). nih.gov

Pathophysiological Roles of Hepatic Leukemia Factor in Disease

HLF in Hematological Malignancies

The involvement of HLF in hematological cancers is most prominently characterized by its role in a rare and aggressive subtype of B-cell precursor ALL. nih.govatlasgeneticsoncology.org Furthermore, recent studies have uncovered its significance as a regulator of leukemic stem cells in a genetically distinct subgroup of AML. synthego.comashpublications.org

In the context of ALL, HLF is a central player in a specific subtype defined by a distinct chromosomal translocation. This genetic rearrangement leads to the production of a chimeric oncoprotein with potent anti-apoptotic and transformative properties, resulting in a leukemia that is highly resistant to conventional therapies. wikigenes.orgnih.gov

A rare chromosomal translocation, t(17;19)(q22;p13), is the hallmark of a particularly aggressive form of B-cell precursor ALL, accounting for less than 1% of cases. nih.govatlasgeneticsoncology.org This translocation fuses the TCF3 gene (also known as E2A) on chromosome 19p13 with the HLF gene on chromosome 17q22. nih.govatlasgeneticsoncology.org The resulting fusion gene, E2A-HLF (also designated TCF3-HLF), encodes a chimeric protein that is critical to the pathogenesis of this leukemia. nih.govresearchgate.net Patients with t(17;19)-positive ALL often present with unique clinical features, including disseminated intravascular coagulation and hypercalcemia, and have an extremely poor prognosis with standard chemotherapy. nih.govjst.go.jphemoncim.com

Table 1: Characteristics of t(17;19)(q22;p13) in Acute Lymphoblastic Leukemia

Feature Description
Chromosomal Abnormality Translocation between chromosome 17 and 19
Genetic Result Fusion of the E2A (TCF3) gene and the HLF gene
Resulting Oncoprotein E2A-HLF chimeric transcription factor
Associated Disease B-cell precursor Acute Lymphoblastic Leukemia (B-ALL)
Incidence Less than 1% of childhood B-ALL cases
Clinical Features Often associated with disseminated intravascular coagulation (DIC) and hypercalcemia

| Prognosis | Extremely poor with conventional chemotherapy |

The E2A-HLF fusion protein is a potent oncoprotein that drives leukemogenesis through several mechanisms. researchgate.net The chimeric protein combines the N-terminal transactivation domains of E2A with the C-terminal basic leucine (B10760876) zipper (bZIP) DNA-binding and dimerization domain of HLF. nih.govnih.gov This structure allows E2A-HLF to act as an aberrant transcription factor, binding to specific DNA sequences and dysregulating the expression of target genes. wikigenes.orgnih.gov

The oncogenic properties of E2A-HLF are partly due to the aberrant activation of HLF target genes and the disruption of normal E2A-regulated pathways. researchgate.net Research has shown that E2A-HLF can immortalize primary lymphoid progenitors and promote anchorage-independent cell growth. nih.govresearchgate.net Key downstream targets that are directly upregulated by E2A-HLF include the proto-oncogene LMO2 and the anti-apoptotic protein BCL-2. nih.gov The co-expression of Lmo2 and Bcl-2 has been shown to be sufficient to immortalize lymphoid progenitor cells, mimicking the phenotype induced by E2A-HLF alone. nih.gov

A central feature of E2A-HLF-driven leukemia is its profound resistance to apoptosis. duke.edu The fusion protein effectively blocks programmed cell death induced by various stimuli, including growth factor deprivation and DNA damage. ashpublications.orgnih.gov This anti-apoptotic function is a primary contributor to the chemoresistance observed in patients with t(17;19) ALL. nih.govnih.gov

The E2A-HLF protein interferes with the intrinsic mitochondrial apoptotic pathway. nih.gov It has been demonstrated to reverse both interleukin-3 (IL-3)-dependent and p53-mediated apoptosis. ashpublications.orgnih.gov This suggests that E2A-HLF acts on an evolutionarily conserved cell-death pathway. nih.gov One of the key mechanisms for this apoptosis resistance is the upregulation of B-cell lymphoma 2 (Bcl-2), a pivotal anti-apoptotic protein. nih.gov The direct activation of the BCL-2 gene by E2A-HLF is crucial for the survival of the leukemic cells. nih.gov Interestingly, while conferring resistance to conventional chemotherapy, the E2A-HLF fusion protein has been found to sensitize leukemic cells to TRAIL-mediated apoptosis by upregulating the expression of death receptors DR4 and DR5. nih.govresearchgate.net

More recently, the role of Hepatic Leukemia Factor has been elucidated in the context of Acute Myeloid Leukemia, particularly in a specific subgroup characterized by multiple gene mutations.

In cytogenetically normal AML, mutations in NPM1 and FLT3 are among the most common genetic alterations. nih.govnih.gov A subset of these patients harbor concurrent mutations in DNMT3A, NPM1, and an internal tandem duplication in FLT3 (FLT3-ITD). This triple-mutated AML is associated with a high frequency of leukemia stem cells (LSCs) and a poor prognosis. synthego.comashpublications.org

Studies have revealed a synergistic upregulation of HLF in this specific triple-mutated AML subtype. synthego.comashpublications.orgnih.gov High levels of HLF expression in this context are correlated with poor survival. ashpublications.org The upregulation is linked to CpG hypomethylation at the HLF transcription start site in patients with DNMT3A R882 mutations. synthego.comashpublications.org Functionally, HLF acts as a novel regulator of LSCs in this AML subgroup. synthego.comnih.gov Loss of HLF has been shown to significantly reduce the LSC compartment in primary human triple-mutated AML cells in xenotransplantation models. synthego.com HLF appears to maintain the LSC pool by influencing cell cycle progression, with downstream targets including the NOTCH target HES1 and the cyclin-dependent kinase inhibitor CDKN1C/p57. ashpublications.org

Table 2: Role of HLF in NPM1/FLT3-ITD/DNMT3A Triple-Mutated AML

Aspect Finding
AML Subtype Cytogenetically normal AML with concurrent DNMT3A, NPM1, and FLT3-ITD mutations
HLF Expression Synergistically upregulated
Mechanism of Upregulation Correlated with CpG hypomethylation at the HLF transcription start site
Functional Role Acts as a leukemia stem cell (LSC) regulator
Effect of HLF Loss Reduces the LSC compartment and impairs disease propagation
Downstream Targets Includes HES1 and CDKN1C/p57

| Clinical Correlation | High HLF expression is associated with poor survival |

Acute Myeloid Leukemia (AML)

Role in MLL-AF9 Leukemia Propagation

This compound (HLF) has been identified as a critical factor in the context of acute myeloid leukemia (AML) driven by the MLL-AF9 (MA9) fusion protein. While HLF appears to be dispensable for the initial transformation of hematopoietic cells by MLL-AF9, it is essential for the subsequent propagation and maintenance of the disease. researchgate.netbiorxiv.org Studies using mouse models have demonstrated that while MLL-AF9 can initiate leukemia in the absence of HLF, the disease cannot be serially propagated in secondary recipient mice. biorxiv.orgbiorxiv.org Mice receiving HLF-deficient MLL-AF9 leukemia cells showed significantly longer survival compared to those receiving leukemia cells with functional HLF. biorxiv.org This suggests that HLF is not required for leukemic initiation but plays a crucial role in the self-renewal and maintenance of leukemia stem cells (LSCs), which are responsible for sustaining the disease. researchgate.netbiorxiv.org The proposed mechanism involves the upregulation of HLF expression during leukemia propagation, allowing the malignant cells to expand rapidly. biorxiv.org

HLF Involvement in Leukemia Progression vs. Initiation

The role of this compound (HLF) is distinctly different in the initiation versus the progression phases of leukemia. Research indicates that HLF is largely dispensable for the initial leukemogenic event but becomes critical for the subsequent propagation and progression of the disease. biorxiv.orgbiorxiv.org This is particularly evident in MLL-AF9-induced AML, where the absence of HLF does not prevent leukemia onset but severely impairs its maintenance, especially upon serial transplantation. researchgate.netbiorxiv.org This suggests that while other oncogenic drivers may trigger the initial transformation, HLF-dependent pathways are later hijacked by leukemia cells to sustain their self-renewal capacity. biorxiv.org The evolution of leukemia stem cells (LSCs) from diagnosis to relapse often involves significant changes in their functional properties and gene expression, and factors like HLF are implicated in supporting the chemoresistant and aggressive nature of relapsed disease. nih.govcardiffmet.ac.uk Early changes involving the HLF gene may give rise to a precursor state of leukemia, highlighting its importance in the developmental stages that follow initiation. lu.se

HLF in Solid Tumors

Pan-Cancer Analysis of HLF Expression and Prognostic Significance

Pan-cancer analyses utilizing data from comprehensive databases like The Cancer Genome Atlas (TCGA) have revealed a broad and significant role for this compound (HLF) across numerous solid tumors. nih.govnih.gov A consistent finding is the downregulation of HLF expression in a majority of tumor tissues when compared to their normal counterparts. nih.govnih.gov This reduced expression has been linked to unfavorable patient outcomes in a wide array of malignancies. nih.gov

Cancer Type (Abbreviation)HLF Expression StatusAssociated Overall Survival OutcomeReference
Cervical Squamous Cell Carcinoma (CESC)DownregulationUnfavorable nih.gov
Head and Neck Squamous Cell Carcinoma (HNSC)DownregulationUnfavorable nih.gov
Kidney Renal Clear Cell Carcinoma (KIRC)DownregulationUnfavorable nih.gov
Kidney Renal Papillary Cell Carcinoma (KIRP)DownregulationUnfavorable nih.gov
Brain Lower Grade Glioma (LGG)DownregulationUnfavorable nih.gov
Liver Hepatocellular Carcinoma (LIHC)DownregulationUnfavorable nih.gov
Lung Adenocarcinoma (LUAD)DownregulationUnfavorable nih.gov
Mesothelioma (MESO)DownregulationUnfavorable nih.gov
Pancreatic Adenocarcinoma (PAAD)DownregulationUnfavorable nih.gov
Sarcoma (SARC)DownregulationUnfavorable nih.gov
Uveal Melanoma (UVM)DownregulationUnfavorable nih.gov
Bladder Urothelial Carcinoma (BLCA)DownregulationFavorable nih.gov
Rectum Adenocarcinoma (READ)DownregulationFavorable nih.gov
HLF as a Tumor Suppressor Gene in Multiple Malignancies

The consistent downregulation of HLF in various cancers and its association with poorer prognosis strongly suggest that HLF functions as a tumor suppressor gene. nih.govnih.gov For instance, reduced HLF expression is linked to more advanced stages of renal cell carcinoma, and conversely, higher expression is associated with a better prognosis for patients. nih.gov Functional analyses indicate that HLF is involved in critical cellular pathways that regulate cancer progression, including apoptosis, the cell cycle, and the epithelial-mesenchymal transition (EMT). nih.gov Its role in suppressing tumor growth is further supported by findings that HLF can inhibit glioma cell proliferation and metastasis. nih.govnih.gov The widespread downregulation of HLF across different malignancies points to its fundamental role in maintaining normal cellular homeostasis and preventing tumorigenesis. nih.govnih.gov

Association with Tumor Microenvironment and Immune Cell Infiltration

HLF expression is significantly correlated with the composition of the tumor microenvironment (TME), particularly the infiltration of various immune cells. nih.govnih.gov Pan-cancer analysis has revealed a connection between HLF gene expression and the infiltration levels of specific immune cell populations. nih.gov For example, HLF expression has been linked to the presence of resting Memory CD4+ T cells and activated Mast cells in 24 different types of cancer. nih.gov The TME plays a crucial role in tumor progression and response to therapy, and the infiltration of immune cells is a key determinant of clinical outcomes. amegroups.cn The association of HLF with immune infiltration suggests that its tumor-suppressive functions may be mediated, in part, by modulating the anti-tumor immune response. nih.govnih.gov This relationship highlights HLF as a potential biomarker for predicting responses to immunotherapy. nih.gov

Genetic Alterations in HLF (Amplifications, Mutations)

Genetic alterations in the HLF gene, including mutations and copy number variations like amplifications, are observed across different types of cancers. nih.gov Pan-cancer analysis using platforms such as cBioPortal shows that the frequency and type of HLF alterations vary among tumors. nih.gov For example, breast cancer exhibits a notable incidence of HLF mutations and amplifications. nih.gov In addition to direct mutations, HLF expression is also associated with broader genomic instability markers like tumor mutational burden (TMB) and microsatellite instability (MSI) in several cancers, including breast cancer (BRCA), esophageal carcinoma (ESCA), and stomach adenocarcinoma (STAD). nih.gov These genetic changes can disrupt the normal tumor-suppressive function of HLF, contributing to cancer development and progression. nih.govnih.gov

Cancer TypePrimary Type of HLF Genetic AlterationReference
Breast CancerAmplifications and Mutations nih.gov
Various Cancers (e.g., BRCA, ESCA, STAD, LIHC)Association with Tumor Mutational Burden (TMB) nih.gov
Various Cancers (e.g., DLBC, ESCA, PRAD, STAD)Association with Microsatellite Instability (MSI) nih.gov

Hepatic Carcinomas (Hepatocellular Carcinoma, Intrahepatic Cholangiocarcinoma)

This compound (HLF) plays a significant role in the pathophysiology of primary liver cancers, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (ICC). Its involvement differs in these two malignancies, highlighting its complex role in liver oncogenesis.

Driving Oncogenesis as an Oncofetal Protein in Hepatocellular Carcinoma

In hepatocellular carcinoma, this compound (HLF) functions as an oncofetal protein, meaning it is highly expressed during fetal development, silenced in healthy adult tissues, and reactivated in cancer cells. researchgate.net Research has shown that HLF is reactivated in HCC by the transcription factors SOX2 and OCT4. researchgate.net This reactivation is a key event in the initiation and progression of HCC. researchgate.net

Functional studies have demonstrated that HLF promotes the generation of tumor-initiating cells and enhances their stem-like properties. researchgate.net It achieves this by transactivating the expression of c-Jun, a component of the AP-1 transcription factor complex. researchgate.net The HLF/c-Jun axis is crucial for driving the development of HCC. researchgate.net Clinical investigations have corroborated these findings, showing a close correlation between the expression levels of HLF and c-Jun in patient HCC tissues. researchgate.net Furthermore, higher HLF expression is associated with a poorer prognosis for individuals with HCC. researchgate.net

Promotion of Progression via m6A RNA Methylation and FZD4/β-catenin Signaling in Intrahepatic Cholangiocarcinoma

In intrahepatic cholangiocarcinoma (ICC), the upregulation of this compound (HLF) is a key driver of tumor progression and is associated with a poor prognosis. nih.gov The mechanism behind this upregulation involves N6-methyladenosine (m6A) RNA methylation, a post-transcriptional modification that can alter mRNA stability and translation. nih.gov

Specifically, the m6A methyltransferase METTL3 mediates the m6A methylation of HLF mRNA, leading to its increased expression. nih.gov Once upregulated, HLF promotes the self-renewal, tumorigenicity, proliferation, and metastasis of ICC cells. nih.gov It exerts these effects by targeting and activating the transcription of genes such as frizzled-4 (FZD4) and forkhead box Q1 (FOXQ1). nih.gov

The activation of FZD4, a receptor in the Wnt signaling pathway, subsequently leads to the activation of β-catenin signaling. nih.gov This signaling cascade is a well-established driver of cancer cell proliferation and stemness. nih.gov Interestingly, FOXQ1 can transcriptionally activate METTL3 expression, creating a positive feedback loop that further enhances HLF expression and the downstream activation of the Wnt/β-catenin pathway. nih.gov This regulatory circuit, known as the METTL3/HLF/FOXQ1 axis, is a critical driver of FZD4-mediated Wnt/β-catenin activation and ICC progression. nih.gov

Lung Adenocarcinoma (LUAD)

In the context of lung adenocarcinoma (LUAD), the role of this compound (HLF) is multifaceted, with its expression levels and functional implications varying depending on the specific molecular subtype of the tumor.

Correlation with EGFR Mutations and Prognosis

Recent studies have revealed a significant correlation between this compound (HLF) expression and the presence of epidermal growth factor receptor (EGFR) mutations in LUAD. nih.gov Analysis of data from The Cancer Genome Atlas (TCGA) has shown that HLF is significantly upregulated in LUAD samples harboring EGFR mutations. nih.gov This finding has been further supported by immunohistochemical staining of clinical samples, which also indicated a trend of HLF upregulation in patients with EGFR-mutated tumors. nih.gov

From a prognostic standpoint, high HLF expression has been identified as an independent protective factor for progression-free survival in LUAD patients, irrespective of their EGFR mutation status. researchgate.net Conversely, a high count of circulating tumor cells (CTCs) is an independent risk factor for recurrence or death. researchgate.net Patients exhibiting both low HLF expression and a high CTC count have the poorest prognosis and the shortest median survival time. researchgate.net

Promotion of Anaerobic Metabolism via NF-κB/p65 Signaling

In contrast to its upregulation in EGFR-mutated LUAD, other research has indicated that the downregulation of this compound (HLF) is associated with the promotion of anaerobic metabolism in non-small cell lung cancer (NSCLC) cells. This metabolic shift supports the anchorage-independent growth of cancer cells, a critical step in metastasis, particularly under nutrient-deprived conditions.

The mechanism underlying this effect involves the activation of the NF-κB/p65 signaling pathway. The downregulation of HLF disrupts the translocation of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor beta (PPARβ), leading to the activation of NF-κB/p65 signaling. This, in turn, promotes a switch to anaerobic metabolism, providing the cancer cells with the necessary energy to survive and proliferate in challenging microenvironments.

Glioma Pathogenesis

In the context of glioma, a type of tumor that occurs in the brain and spinal cord, this compound (HLF) appears to play a protective role, in contrast to its oncogenic functions in some other cancers. nih.govnih.gov Studies utilizing data from The Cancer Genome Atlas (TCGA) have shown that HLF expression is downregulated in glioma tissues compared to normal brain tissue. nih.govnih.gov

This reduced expression of HLF is significantly correlated with negative prognostic factors, including advancing patient age and higher tumor grade. nih.govnih.gov In fact, HLF has been identified as an independent protective factor for the survival of glioma patients. nih.govnih.gov Patients with lower HLF expression tend to have a poorer prognosis and shorter survival times. nih.govnih.gov

Functional analyses have suggested that HLF's role in glioma pathogenesis is linked to the regulation of tumor cell metabolism and the cell cycle. nih.gov Further research has indicated that overexpression of HLF can inhibit the proliferation, invasion, and colony formation of glioma cell lines through the miR-132/TTK pathway. nih.gov These findings collectively suggest that HLF functions as a tumor suppressor in the context of glioma. nih.gov

Triple-Negative Breast Cancer

In the context of triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer, this compound (HLF) has been identified as a novel oncoprotein that contributes to the disease's progression and resistance to treatment. proquest.comnih.gov

Research has shown that HLF plays a crucial role in regulating ferroptosis, a form of iron-dependent cell death, in TNBC cells. proquest.comnih.gov HLF transactivates the expression of gamma-glutamyltransferase 1 (GGT1), which in turn promotes resistance to ferroptosis. proquest.comnih.govresearchgate.net This resistance to cell death contributes to the proliferation, metastasis, and chemoresistance of TNBC cells, particularly to drugs like cisplatin. proquest.comnih.gov The inhibition of ferroptosis by HLF is mediated through the GGT1/GSH/GPX4 axis. proquest.com Consequently, knocking down HLF has been shown to increase the sensitivity of TNBC cells to cisplatin. proquest.com

The expression of HLF in TNBC is regulated by transforming growth factor-beta1 (TGF-β1) secreted by tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment. proquest.comnih.gov In a reciprocal fashion, TNBC cells produce interleukin-6 (IL-6), which activates the JAK2/STAT3 signaling pathway in TAMs, leading to the secretion of TGF-β1. proquest.comnih.gov This creates a positive feedback loop that sustains the activation of HLF in tumor cells. proquest.comnih.govresearchgate.net This interactive dialogue between TNBC cells and TAMs, mediated by the IL-6-TGF-β1 axis, promotes HLF-driven ferroptosis resistance and ultimately facilitates the malignant progression of the tumor. proquest.comnih.gov

Human Skin Cancers

While initially identified in the context of leukemia, this compound (HLF) has also been found to be upregulated in human skin cancers. nih.gov In this context, it appears to have a role in inhibiting the cell cycle in mouse epidermal cells and human keratinocytes. nih.gov

HLF in Other Non-Malignant Pathologies

Beyond its role in various cancers, this compound has been implicated in certain non-malignant pathological conditions. Notably, HLF has been found to be involved in the process of liver fibrosis. nih.gov While not detected in normal liver tissue, its expression is observed in activated hepatic stellate cells, suggesting a role in the development of fibrotic liver disease. nih.gov

This compound (HLF), a transcription factor belonging to the PAR (proline and acidic amino acid-rich region) bZIP (basic region leucine zipper) family, plays a significant role in the development of liver fibrosis. nih.govatlasgeneticsoncology.org While initially identified for its involvement in acute lymphoblastic leukemia, recent research has highlighted its contribution to the pathological processes within the liver. nih.govwikigenes.org

Liver Fibrosis Development

Liver fibrosis is a chronic liver disease characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and potential progression to cirrhosis. begellhouse.comscilit.com The activation of hepatic stellate cells (HSCs) is a key event in the initiation and progression of liver fibrosis. begellhouse.comaging-us.com HLF has been identified as a factor involved in this process, with its expression detected in activated HSCs but not in normal liver tissue. nih.gov

The molecular mechanisms underlying HLF's role in liver fibrosis are complex and involve intricate regulatory networks. One such mechanism is the CircCHD2/miR-200b-3p/HLF axis, which has been shown to promote the advancement of liver cirrhosis. begellhouse.combegellhouse.comnih.gov

Recent studies have elucidated the critical role of a specific signaling pathway, the CircCHD2/miR-200b-3p/HLF axis, in the progression of liver fibrosis and cirrhosis. begellhouse.combegellhouse.comnih.gov This axis involves a circular RNA (circRNA) called CircCHD2, a microRNA (miRNA) known as miR-200b-3p, and the this compound (HLF). begellhouse.com

Research has demonstrated that CircCHD2 expression is upregulated in patients with liver cirrhosis and in cellular models of the disease. begellhouse.combegellhouse.com This upregulation of CircCHD2 plays a pivotal role in promoting the proliferation of activated HSCs, which are the primary cells responsible for collagen deposition in the fibrotic liver. begellhouse.com

The mechanism by which CircCHD2 exerts its effects is through its function as a "sponge" for miR-200b-3p. begellhouse.combegellhouse.com In a healthy state, miR-200b-3p acts to suppress the expression of its target, HLF. However, in the context of liver cirrhosis, the elevated levels of CircCHD2 bind to and sequester miR-200b-3p, thereby preventing it from inhibiting HLF. begellhouse.com This leads to an increase in HLF levels.

The downstream consequence of this interaction is the promotion of cellular processes that contribute to liver fibrosis. begellhouse.com Specifically, the increased HLF activity, resulting from the sponging of miR-200b-3p by CircCHD2, leads to elevated levels of α-smooth muscle actin (α-SMA) and Collagen type I alpha 1 (Col1A1), both of which are key markers of HSC activation and fibrosis. begellhouse.combegellhouse.com

Experimental evidence supports this model. Knockdown of CircCHD2 in TGF-β1-stimulated LX-2 cells (a human hepatic stellate cell line) resulted in inhibited proliferation and decreased expression of α-SMA and Col1A1. begellhouse.combegellhouse.com Conversely, overexpression of HLF was able to reverse the suppressive effects of miR-200b-3p overexpression. begellhouse.comnih.gov These findings collectively indicate that the CircCHD2/miR-200b-3p/HLF axis is a significant contributor to the pathogenesis of liver cirrhosis, and targeting this pathway could represent a novel therapeutic strategy. begellhouse.combegellhouse.comnih.gov

Table 1: Key Molecules in the CircCHD2/miR-200b-3p/HLF Axis and their Roles in Liver Fibrosis

MoleculeTypeRole in Liver FibrosisMechanism of Action
CircCHD2 Circular RNAPromotesActs as a sponge for miR-200b-3p, preventing its inhibition of HLF. begellhouse.combegellhouse.com
miR-200b-3p microRNASuppressesDirectly targets and inhibits the expression of HLF. begellhouse.com
HLF Transcription FactorPromotesUpregulates the expression of fibrotic markers such as α-SMA and Col1A1. begellhouse.combegellhouse.com

Table 2: Summary of Research Findings on the CircCHD2/miR-200b-3p/HLF Axis

Experimental ConditionKey FindingsReference
Upregulation of CircCHD2 in liver cirrhosis patients and TGF-β1-stimulated LX-2 cellsCorrelates with disease progression. begellhouse.combegellhouse.com
Knockdown of CircCHD2 in LX-2 cellsInhibition of cell proliferation and downregulation of α-SMA and Col1A1. begellhouse.combegellhouse.com
Overexpression of miR-200b-3pSuppresses cellular processes and levels of α-SMA and Col1A1. begellhouse.com
Enforced expression of HLFReverses the suppressive effects of miR-200b-3p overexpression. begellhouse.comnih.gov

Molecular Interactions and Signaling Networks Involving Hepatic Leukemia Factor

Protein-Protein Interactions of HLF

The activity of HLF as a transcription factor is critically dependent on its interactions with other proteins. These interactions dictate its ability to bind to DNA, recruit the transcriptional machinery, and ultimately regulate the expression of its target genes.

As a bZIP transcription factor, HLF must form dimers to bind to its specific DNA recognition sites. HLF can form both homodimers (HLF/HLF) and heterodimers with other bZIP proteins, and the composition of these dimers is a key determinant of its transcriptional activity and target gene specificity.

Homodimerization: HLF can form homodimers that bind to specific DNA sequences to transactivate target genes. This homodimerization is a fundamental mechanism for its function as a transcriptional activator.

Heterodimerization with PAR Family Members: HLF belongs to the PAR subfamily of bZIP transcription factors, which also includes D-box binding protein (DBP) and thyrotroph embryonic factor (TEF). HLF can form heterodimers with DBP and TEF, and these heterodimers can also bind to DNA and regulate transcription. The formation of heterodimers expands the repertoire of DNA sequences that can be recognized and the target genes that can be regulated by these factors. For instance, HLF/DBP heterodimers have been shown to be involved in the transactivation of the factor VIII and factor IX genes atlasgeneticsoncology.org.

Heterodimerization with other bZIP Proteins: Beyond the PAR family, HLF has been found to interact with other bZIP proteins. These interactions can modulate HLF's function, sometimes in a context-dependent manner. The ability of HLF to form various heterodimers highlights its role as a versatile regulator within the complex network of bZIP transcription factors.

The functional consequences of HLF dimerization are significant. The specific combination of monomers in the dimer can influence:

DNA-binding affinity and specificity: Different dimer combinations may have varied affinities for the same DNA sequence or may recognize entirely different consensus sequences.

Transcriptional activation potential: The transactivation domains of the dimerization partners can synergize or antagonize each other, leading to different levels of gene expression.

Cellular localization and stability: Protein-protein interactions can affect the nuclear localization and protein stability of the dimer complex.

Dimerization PartnerFamilyFunctional Consequence
HLF (Homodimer)PAR bZIPBinds to specific DNA sequences to activate transcription.
DBP (D-box binding protein)PAR bZIPForms heterodimers to regulate target genes such as factor VIII and factor IX atlasgeneticsoncology.org.
TEF (Thyrotroph embryonic factor)PAR bZIPForms heterodimers, expanding the range of regulated genes.

To activate gene expression, HLF dimers, once bound to DNA, must recruit co-activator proteins that facilitate the assembly of the basal transcriptional machinery. A key co-activator that interacts with HLF is CBP/p300 . This interaction is crucial for the transactivation function of HLF, particularly in response to certain cellular signals like hypoxia. The recruitment of CBP/p300 by HLF leads to histone acetylation at the promoter regions of target genes, which in turn creates a more open chromatin structure that is permissive for transcription.

Upstream Regulatory Pathways Influencing HLF Activity

The transcriptional activity of HLF is not constitutive but is dynamically regulated by a variety of upstream signaling pathways. These pathways can be initiated by extracellular cues such as cytokines or intracellular metabolic states, which then transduce signals to the nucleus to modulate HLF function.

Cytokines, which are key mediators of cell-to-cell communication, can significantly influence HLF activity. For example, signaling pathways initiated by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are known to be involved in liver regeneration and can impact the expression and activity of transcription factors like HLF nih.gov. These pathways often involve kinase cascades that can lead to the phosphorylation of HLF or its interacting partners, thereby altering its DNA binding, dimerization, or interaction with co-activators. The activation of pathways like the Jak/STAT3 pathway by IL-6 is a critical event in the initial stages of liver regeneration and can influence the transcriptional network in which HLF operates nih.gov.

HLF activity is also responsive to the metabolic state of the cell. One of the most well-studied metabolic signals that regulates HLF is hypoxia , or low oxygen availability. Under hypoxic conditions, HLF is stabilized and its transcriptional activity is enhanced. This regulation is, in part, mediated by its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α). Both HLF and HIF-1α are stabilized under hypoxia and can interact with the co-activator CBP/p300 to drive the expression of hypoxia-responsive genes.

Recent studies have also implicated HLF in the regulation of lipid metabolism. The HLF/PPARα axis has been shown to play a role in metabolic-associated fatty liver disease (MAFLD) nih.gov. This suggests that HLF can respond to metabolic signals related to fatty acid levels and modulate the expression of genes involved in lipid homeostasis. The interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid oxidation, highlights a direct link between HLF and metabolic sensing pathways nih.gov.

Downstream Effectors and Regulatory Cascades of HLF

As a transcription factor, HLF exerts its biological effects by controlling the expression of a specific set of downstream target genes. These target genes, in turn, initiate regulatory cascades that influence a wide range of cellular processes. HLF's role is particularly prominent in hematopoiesis and liver function.

In hematopoietic stem cells (HSCs), HLF is a master regulator that maintains their quiescence and self-renewal capacity scholaris.caresearchgate.net. It achieves this by regulating the expression of genes involved in cell cycle control and apoptosis. For example, HLF has been shown to influence the expression of genes that keep HSCs in a primitive, undifferentiated state scholaris.ca.

In the context of cancer, particularly leukemia, the function of HLF can be hijacked. The oncogenic fusion protein E2A-HLF, which arises from a chromosomal translocation, can drive leukemogenesis by aberrantly regulating the expression of downstream targets. Two such critical downstream targets are Lmo2 and Bcl-2 researchgate.net. The upregulation of these genes by E2A-HLF is thought to contribute to the immortalization of lymphoid progenitors and their resistance to apoptosis researchgate.net.

Furthermore, HLF has been found to influence several key signaling pathways, including those involved in apoptosis, the cell cycle, and the PI3K/AKT pathway nih.gov. In the liver, different isoforms of HLF can exhibit distinct promoter preferences, for example, regulating the transcription of genes like cholesterol 7 alpha-hydroxylase and albumin nih.gov. HLF also controls the expression of enzymes involved in detoxification and drug metabolism, such as cytochrome P450 enzymes nih.gov.

Downstream Effector/Target GeneBiological ProcessRegulatory Cascade
Lmo2Hematopoiesis, LeukemogenesisUpregulated by the E2A-HLF fusion protein, contributing to the immortalization of lymphoid progenitors researchgate.net.
Bcl-2Apoptosis, LeukemogenesisUpregulated by the E2A-HLF fusion protein, promoting cell survival and resistance to apoptosis researchgate.net.
Cholesterol 7 alpha-hydroxylaseBile Acid SynthesisTranscriptionally regulated by HLF isoforms in the liver nih.gov.
AlbuminProtein Synthesis in LiverTranscriptionally regulated by HLF isoforms in the liver nih.gov.
Cytochrome P450 enzymesDetoxification, Drug MetabolismExpression is controlled by HLF nih.gov.
Genes regulating HSC quiescenceHematopoietic Stem Cell MaintenanceHLF maintains HSCs in a primitive state by regulating their expression scholaris.caresearchgate.net.
PI3K/AKT pathway componentsCell Survival, ProliferationHLF has been shown to influence the activity of this pathway nih.gov.

Direct Transcriptional Targets and Gene Regulatory Networks (e.g., Factor VIII, Factor IX, TTK, HIF-1alpha, Nfic)

HLF exerts its influence on cellular function by directly binding to the promoter regions of target genes, thereby activating their transcription. Its role as a transcriptional transactivator is well-documented, with several key target genes identified in various biological contexts. atlasgeneticsoncology.org

Factor VIII and Factor IX There is evidence that HLF can transactivate the genes for Factor VIII and Factor IX, two critical proteins involved in the blood coagulation cascade. atlasgeneticsoncology.org HLF achieves this by binding to multiple sites in the promoter regions of these genes. atlasgeneticsoncology.org This binding can occur as an HLF homodimer or, more potently, as a heterodimer with the albumin D-element binding protein (DBP). atlasgeneticsoncology.org The formation of HLF/DBP heterodimers appears to enhance the binding and transactivation of the Factor VIII and Factor IX genes, representing a key mechanism of PAR protein-mediated gene regulation. atlasgeneticsoncology.orgwikipedia.org

TTK HLF is involved in a gene regulatory network that includes the TTK protein kinase (also known as Mps1), which is implicated in cell cycle control. In glioma cells, HLF overexpression has been shown to exert an anti-oncogenic effect by inhibiting cell proliferation and invasion through the miR-132/TTK axis. nih.gov This indicates that HLF modulates the biological properties of certain cancer cells by influencing the expression or activity of TTK as part of a broader regulatory pathway. nih.gov

HIF-1alpha Hepatic Leukemia Factor can interact with Hypoxia-Inducible Factor-1alpha (HIF-1α), a key regulator of cellular responses to hypoxia. HLF has been shown to form a transcriptionally active heterodimer with Arnt3, an Arnt-like PAS protein, which can also form heterodimers with HIF-1α. wikipedia.org This suggests a potential for crosstalk and coregulation of gene expression programs related to hypoxia and other cellular stress responses.

Nfic Nuclear Factor I C (Nfic) has been identified as a functionally relevant target gene of HLF, particularly in the context of hematopoiesis. cam.ac.ukcore.ac.uk HLF binding leads to the transcriptional induction of myeloid gene programs and the simultaneous ablation of lymphoid gene programs. cam.ac.ukcore.ac.uk The induction of Nfic by HLF is a key event in regulating the earliest lineage-commitment decisions of multipotent hematopoietic progenitors, steering them toward a myeloid fate while suppressing lymphoid development. cam.ac.ukcore.ac.uk

Direct Target/Network ComponentRegulatory Role of HLFBiological ContextReferences
Factor VIIITranscriptional transactivation, enhanced by forming heterodimers with DBP.Blood Coagulation atlasgeneticsoncology.orgwikipedia.org
Factor IXTranscriptional transactivation, enhanced by forming heterodimers with DBP.Blood Coagulation atlasgeneticsoncology.orgwikipedia.org
TTKInhibits glioma cell proliferation and invasion via the miR-132/TTK axis.Cancer (Glioma) nih.gov
HIF-1alphaForms a heterodimer with Arnt3, which also interacts with HIF-1α.Hypoxia Response wikipedia.org
Nfic (Nuclear Factor I C)Direct transcriptional induction, promoting myeloid and suppressing lymphoid gene programs.Hematopoiesis cam.ac.ukcore.ac.uk

Pathways Modulated by HLF (e.g., Apoptosis, Cell Cycle, Immune Response, Iron Homeostasis, Ferroptosis)

HLF's role as a transcription factor allows it to modulate broad cellular pathways, influencing cell fate, proliferation, and response to stress.

Apoptosis HLF and its oncogenic fusion protein variant, E2A-HLF, significantly modulate the apoptotic pathway. atlasgeneticsoncology.org The E2A-HLF chimera, found in a subset of acute lymphoblastic leukemias, alters the apoptotic pathway in pro-B lymphocytic cells, leading to the survival of cells that would normally be eliminated. atlasgeneticsoncology.org The transactivation domains of E2A are essential for this antiapoptotic activity. wikipedia.org Conversely, ectopic expression of wild-type HLF has been reported to promote cell death, indicating a context-dependent role in regulating apoptosis. researchgate.net

Cell Cycle Functional analysis has revealed that HLF plays an important role in the regulation of the cell cycle. nih.gov In some cancer contexts, such as gliomas, HLF is involved in inhibiting the cell cycle. nih.gov Conversely, studies on hematopoietic stem cells (HSCs) have shown that HLF-deficient HSCs exhibit increased cell cycle activity and reduced quiescence, indicating that HLF is necessary for maintaining the normal cell cycle state of these cells. lu.se

Immune Response HLF is a critical modulator of hematopoietic lineage fate and, by extension, the immune response. sciencedaily.com It acts as a strong negative regulator of lymphoid development. cam.ac.ukcore.ac.uk The sustained expression of the HLF gene in immature blood cells prevents the development of a functional long-term immune system by blocking B-cell and NK cell differentiation while promoting myeloid fates. core.ac.uksciencedaily.com Proper downregulation of HLF is therefore essential for the commitment of hematopoietic progenitors to the lymphoid lineage. cam.ac.uk

Iron Homeostasis HLF is implicated in the regulation of iron homeostasis. It is predicted to bind to the promoter region of SLC40A1, the gene encoding ferroportin. researchgate.net Ferroportin is the only known protein that exports iron from mammalian cells and is essential for maintaining systemic iron balance. researchgate.netnih.gov By potentially acting as a transcriptional activator of SLC40A1, HLF may play a role in controlling cellular iron export. researchgate.net

Ferroptosis Recent research has linked HLF to the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. atlasgeneticsoncology.orgwikipedia.org HLF has been found to regulate ferroptosis in the context of triple-negative breast cancer, highlighting a novel role for this transcription factor in modulating this specific cell death pathway. atlasgeneticsoncology.org

Modulated PathwayEffect of HLFBiological ContextReferences
ApoptosisE2A-HLF fusion protein has anti-apoptotic activity; wild-type HLF can promote cell death.Leukemia, General Cell Biology atlasgeneticsoncology.orgwikipedia.orgresearchgate.net
Cell CycleInhibits cell cycle in gliomas; maintains quiescence in hematopoietic stem cells.Cancer (Glioma), Hematopoiesis nih.govlu.se
Immune ResponseActs as a negative regulator of lymphoid development, impacting immune system formation.Hematopoiesis cam.ac.ukcore.ac.uksciencedaily.com
Iron HomeostasisPredicted to activate the transcription of SLC40A1 (ferroportin), the primary iron export protein.Cellular Metabolism researchgate.net
FerroptosisRegulates ferroptosis, an iron-dependent cell death pathway.Cancer (Breast Cancer) atlasgeneticsoncology.org

Methodological Approaches in Hepatic Leukemia Factor Research

In vitro Cellular Models and Assays

In vitro models provide a controlled environment to investigate the specific cellular and molecular functions of HLF. These systems are instrumental for detailed mechanistic studies, including the identification of downstream targets and the assessment of HLF's impact on cellular behavior.

Cell Culture Systems for HLF Overexpression and Knockdown Studies

To study the effects of HLF, researchers commonly modulate its expression levels in various cell lines. Overexpression studies involve introducing the HLF gene into cells that normally have low or no expression, while knockdown studies aim to reduce or eliminate HLF expression in cells where it is endogenously present. The choice of cell line is critical and often depends on the biological question being addressed. For instance, in the context of HLF's role in hematopoiesis and leukemia, hematopoietic cell lines are frequently employed. The human leukemic cell line IMS-M2 has been utilized to express an HLF-ZsGreen reporter fusion protein to identify regulators of HLF expression. scholaris.ca In liver cancer research, hepatocellular carcinoma (HCC) cell lines such as HLE, HLF, HepG2, HepG2.2.15, Bel7404, MHCC97L, and HCCLM3 are relevant models. researchgate.netresearchgate.net The selection of a specific cell line is guided by its endogenous HLF expression levels and its suitability for the planned functional assays. researchgate.net

Cell LineTypeApplication in HLF Research
IMS-M2Human LeukemicExpression of HLF-reporter fusion proteins to study HLF regulation. scholaris.ca
HLEHuman Hepatocellular CarcinomaInvestigating the effects of signaling pathways on HLF-related processes. researchgate.net
HLFHuman Hepatocellular CarcinomaStudying the role of HLF in liver cancer biology. researchgate.net
HepG2Human Hepatocellular CarcinomaUsed for stable overexpression and knockdown of genes to study their function in HCC. researchgate.net
Bel7404Human Hepatocellular CarcinomaEmployed in generating stable cell lines with modulated gene expression for functional studies in liver cancer. researchgate.net

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of transcription factors like HLF. nih.govspringernature.compromega.com The fundamental principle of these assays is to link a promoter or regulatory DNA element that is responsive to HLF to a reporter gene that encodes an easily measurable protein, such as luciferase. nih.govresearchgate.net When this construct is introduced into cells, the level of reporter protein expression, and thus the intensity of the signal (e.g., light output in a luciferase assay), serves as a proxy for the transcriptional activity of HLF on that specific promoter. springernature.compromega.com These assays are highly sensitive and allow for the quantitative analysis of how HLF activity is modulated by various stimuli or the presence of co-factors. promega.com They are also invaluable for dissecting the specific DNA sequences to which HLF binds to exert its regulatory effects. nih.gov

Functional Assays (e.g., Proliferation, Apoptosis, Differentiation, Migration, Invasion)

To understand the biological consequences of HLF expression or its absence, a variety of functional assays are employed. These assays measure key cellular processes that are often dysregulated in cancer.

Proliferation Assays: Techniques such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the use of cell counting kits like CCK-8 are used to assess the rate of cell growth and division. nih.gov These assays can determine whether HLF promotes or inhibits cell proliferation.

Apoptosis Assays: To investigate HLF's role in programmed cell death, researchers use methods like Annexin V/propidium iodide (PI) staining followed by flow cytometry, or the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. nih.govmdpi.com These assays can reveal if HLF has pro- or anti-apoptotic functions.

Differentiation Assays: The influence of HLF on cellular differentiation can be examined by monitoring the expression of cell-type-specific markers or by observing morphological changes characteristic of a particular lineage.

Migration and Invasion Assays: The effect of HLF on cell motility is often studied using wound healing (scratch) assays or transwell migration assays. nih.govnih.gov To assess invasive potential, a layer of extracellular matrix, such as Matrigel, is added to the transwell insert, simulating the barrier that cancer cells must degrade to metastasize. nih.gov

In vivo Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding the function of HLF in the complex environment of a whole organism. Mouse models are the most commonly used due to their genetic tractability and physiological similarity to humans.

Murine Leukemia Models

The oncogenic potential of the E2A-HLF fusion protein, which is associated with a high-risk subtype of pro-B cell acute lymphoblastic leukemia (ALL), has been investigated using murine leukemia models. nih.gov Two distinct transgenic mouse models expressing the E2A-HLF fusion have been developed. nih.gov

The first model utilized the Eμ enhancer and the SV40 promoter to drive E2A-HLF expression, resulting in the development of lymphomas, predominantly of T-cell origin. nih.gov A second model, also using the Eμ enhancer but with its corresponding promoter, led to an increase in T-cell apoptosis and a block in B-cell maturation. nih.gov Furthermore, the conditional E2A-HLF knock-in mice were observed to develop a myeloproliferative-like disease with low penetrance. nih.gov These models have been crucial in demonstrating the oncogenic capabilities of the E2A-HLF fusion protein and in studying the multi-step process of leukemogenesis. researchgate.net

Advanced Molecular Biology Techniques

The quantification of HLF gene expression is fundamental to understanding its biological roles. Various techniques are employed to measure the abundance of HLF mRNA in different tissues and cellular contexts.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a widely used method for the sensitive and specific quantification of gene expression. Studies have utilized RT-qPCR to validate findings from broader bioinformatics analyses. For instance, in a pan-cancer analysis, RT-qPCR was used to confirm the downregulation of HLF expression in colorectal cancer (CRC) tissues compared to normal colorectal tissues factorbook.org. This technique provides a reliable method for verifying the expression patterns of HLF in specific cancer types.

Northern Blot analysis is a classic technique for detecting specific RNA sequences. Research has shown that HLF transcripts are detectable in the liver, kidney, lung, and the adult nervous system using Northern blotting encodeproject.org. This method, while less quantitative than RT-qPCR, provides valuable information about the size and tissue-specific distribution of HLF mRNA.

Microarrays offer a high-throughput platform for analyzing the expression of thousands of genes simultaneously. While microarray studies have been instrumental in identifying gene expression signatures associated with various leukemia subtypes, specific microarray-based studies focusing extensively on HLF expression profiling are not prominently detailed in the available literature nih.govresearchgate.net. However, microarray analysis has been noted as a tool that can indicate the regulation of a complex multi-gene transcriptional program by HLF nih.gov.

RNA-sequencing (RNA-seq) has become a powerful tool for transcriptome-wide analysis, offering high resolution and sensitivity. RNA-seq has been employed to investigate the downstream effects of HLF. For example, RNA sequencing of primary human triple-mutated acute myeloid leukemia (AML) cells after shRNA-mediated knockdown of HLF revealed novel targets of HLF, including the NOTCH target Hairy and Enhancer of Split 1 (HES1) and the cyclin-dependent kinase inhibitor CDKN1C/p57 biorxiv.org. This demonstrates the utility of RNA-seq in uncovering the molecular pathways regulated by HLF.

Table 1: Summary of Gene Expression Analysis Techniques in HLF Research
TechniqueApplication in HLF ResearchKey FindingsReferences
RT-qPCRValidation of HLF expression in colorectal cancer.Confirmed downregulation of HLF in CRC tissues. factorbook.org
Northern BlotDetection of HLF transcripts in various tissues.HLF mRNA is present in the liver, kidney, lung, and nervous system. encodeproject.org
MicroarraysGeneral analysis of multi-gene transcriptional programs.Suggests HLF regulates a complex set of genes. nih.gov
RNA-seqIdentification of downstream targets of HLF in AML.Revealed HES1 and CDKN1C/p57 as novel HLF targets. biorxiv.org

Detecting and characterizing the HLF protein is crucial for understanding its function and localization within cells and tissues.

Western Blot analysis is a standard technique for detecting specific proteins in a sample. Commercially available monoclonal and polyclonal antibodies against HLF are used to identify the protein in various cell lines and tissues proteinatlas.orgnih.gov. For example, Western blotting can be used to detect HLF expression in transfected 293T cell lines, providing a method to verify the presence and size of the HLF protein proteinatlas.org.

Immunohistochemistry (IHC) allows for the visualization of proteins within the context of tissue architecture. IHC has been used to study the expression of HLF in various tissues. For instance, The Human Protein Atlas provides data on HLF protein expression in liver tissue as determined by immunohistochemistry, showing its localization within hepatocytes jci.org. This technique is invaluable for understanding the cell-type-specific expression of HLF.

As a transcription factor, HLF functions by binding to specific DNA sequences to regulate gene expression. Identifying these binding sites is key to understanding its regulatory network.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method for genome-wide identification of DNA binding sites for a protein of interest mdpi.comspringernature.comnih.gov. While large-scale ChIP-seq data for HLF is not widely available in public repositories like the ENCODE portal, specific studies have successfully used this approach to identify direct HLF targets factorbook.orgencodeproject.org. For instance, by intersecting HLF-binding data with ChIP-seq data for active histone marks and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) data in hematopoietic stem cells (HSCs), it was confirmed that HLF directly binds to the promoter and potential enhancer regions of Irf2, an important regulator of HSC quiescence researchgate.net. This finding demonstrates the utility of ChIP-seq in pinpointing the direct downstream targets of HLF.

The advent of gene editing technologies, particularly CRISPR/Cas9, has revolutionized the study of gene function by allowing for precise targeted modifications of the genome broadinstitute.orggenecards.orgnih.gov.

In the context of HLF research, CRISPR/Cas9 has been instrumental in elucidating its functional role in leukemia. Studies have shown that the loss of HLF via CRISPR/Cas9-mediated knockout significantly reduced the leukemic stem cell (LSC) compartment in primary human triple-mutated AML cells in serial xenotransplantation assays biorxiv.org. Furthermore, HLF knockout cells were observed to be more actively cycling but became rapidly exhausted when reintroduced into culture biorxiv.org. These findings highlight the critical role of HLF in maintaining the LSC pool and demonstrate the power of CRISPR/Cas9 in functional genomic studies of this transcription factor.

High-throughput single-cell technologies, such as single-cell RNA sequencing (scRNA-seq), have enabled the dissection of cellular heterogeneity within tissues and tumors nih.govaging-us.comnih.gov. These technologies allow for the analysis of gene expression at the individual cell level, providing unprecedented insights into the diverse cell types and states that contribute to tissue function and disease.

In liver research, scRNA-seq has been used to create detailed atlases of the cell types in healthy and diseased livers, including hepatocellular carcinoma cancer.govnih.govnih.gov. These studies have revealed the complexity of the liver tumor microenvironment and the heterogeneity of hepatocytes and other liver cell populations nih.govbiorxiv.orgmdpi.comnih.govmdpi.com. While these powerful technologies are being applied to liver and leukemia research, specific studies detailing the expression of HLF at the single-cell level are not yet widely reported in the available literature. The existing single-cell atlases of the liver and liver cancer, such as the LiverSCA, present a valuable resource for future investigations into the cell-type-specific expression of HLF cancer.govnih.govlivercellatlas.org.

Bioinformatics and Computational Approaches

Bioinformatics and computational approaches are indispensable for analyzing the large datasets generated by high-throughput technologies and for predicting the functional roles of genes like HLF.

Comprehensive bioinformatics analyses have been performed to investigate the role of HLF across multiple cancer types (pan-cancer analysis) factorbook.org. By analyzing data from public repositories such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO), researchers have been able to assess HLF expression levels, its diagnostic and prognostic value, and its correlation with clinicopathological stages and cancer immunity factorbook.orgcancer.govnih.gov.

Such analyses have revealed that HLF is downregulated in most tumors and that this downregulation is often associated with a poorer prognosis factorbook.org. Furthermore, bioinformatics tools are used for functional enrichment analysis to identify the biological processes and pathways in which HLF is involved. For example, Gene Set Enrichment Analysis (GSEA) has been used to predict the potential functions of HLF in glioma, suggesting its involvement in regulating tumor cell metabolism and cell cycle cancer.gov. Additionally, computational methods are used to construct regulatory networks, such as competing endogenous RNA (ceRNA) networks, to understand the complex interplay between HLF and other molecules factorbook.org.

Table 2: Key Bioinformatics Findings in HLF Research
Type of AnalysisKey FindingsReferences
Pan-cancer Expression AnalysisHLF is downregulated in most tumors, which is often associated with a poorer prognosis. factorbook.org
Prognostic Value AnalysisHLF expression is a protective factor for survival in glioma patients. cancer.gov
Functional Enrichment Analysis (GSEA)HLF is implicated in regulating tumor cell metabolism and cell cycle in glioma. cancer.gov
Regulatory Network ConstructionHLF is part of a complex ceRNA regulatory network in colorectal cancer. factorbook.org

Gene Set Enrichment Analysis (GSEA) for Pathway Identification

Gene Set Enrichment Analysis (GSEA) is a powerful computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. In HLF research, GSEA is employed to identify the biological pathways and processes that are associated with HLF expression. nih.gov This is often done using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway databases. nih.govplos.orggenome.jp

By categorizing samples into high and low HLF expression groups, researchers can use GSEA to uncover the functional consequences of differential HLF expression. nih.gov For example, in a pan-cancer analysis, GO and KEGG pathway enrichment analyses based on the GSEA algorithm indicated HLF's involvement in various core biological processes in tumors and the regulation of several tumor-related pathways. nih.gov

In specific cancer types, GSEA has yielded more detailed insights. For instance, in adrenocortical carcinoma (ACC), HLF was associated with metabolic pathways such as ascorbate (B8700270) and aldarate metabolism, as well as processes like chromatin disassembly. nih.gov In glioma research, GSEA revealed that HLF-related gene sets were enriched in KEGG pathways including amino sugar and nucleotide sugar metabolism, cell cycle, and the p53 signaling pathway. nih.gov The corresponding GO analysis in glioma highlighted enrichment in pathways like 'de novo' protein folding and the ER nucleus signaling pathway. nih.gov

Table 2: Selected Pathways Associated with HLF Identified by GSEA

Cancer Type Database Enriched Pathways
Pan-cancer GO, KEGG Varied tumor-related biological processes and pathways. nih.gov
Adrenocortical Carcinoma (ACC) GO, KEGG Ascorbate and aldarate metabolism, chromatin disassembly. nih.gov
Glioma KEGG Amino sugar and nucleotide sugar metabolism, Cell cycle, p53 signaling pathway. nih.gov
Glioma GO 'De novo' protein folding, ER nucleus signaling pathway. nih.gov
Colorectal Cancer (CRC) KEGG Calcium signaling pathway, cGMP-PKG signaling pathway, Regulation of actin cytoskeleton. nih.gov

Network Analysis

Network analysis provides a systems-level understanding of the complex molecular interactions involving HLF. This approach includes the construction and analysis of protein-protein interaction (PPI) networks and competing endogenous RNA (ceRNA) networks.

Protein-Protein Interaction (PPI) Networks: These networks map the physical and functional interactions between proteins. Tools like GeneMANIA are used to identify genes with expression patterns similar to HLF and to analyze their interaction networks and the biological processes they collectively influence. nih.gov For example, a GeneMANIA analysis of HLF revealed relationships with genes such as ANXA2, DBP, and TEF, and its involvement in processes like the regulation of RNA polymerase II transcription. nih.gov The STRING database is another resource that provides information on known and predicted protein-protein interactions, showing HLF's interactions with various other proteins. string-db.org HLF, as a bZIP transcription factor, can form homodimers or heterodimers with other PAR family members to bind to DNA. uniprot.orgwikipedia.org

ceRNA Networks: Competing endogenous RNA (ceRNA) networks illustrate the interplay between different RNA species, such as long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs). nih.gov In this network, lncRNAs can act as "sponges" for miRNAs, thereby preventing the miRNAs from binding to their target mRNAs. nih.govpeerj.com A regulatory network of HLF has been constructed showing the interplay among miRNAs, HLF, and mRNAs. researchgate.net This type of analysis can reveal how HLF expression is regulated and how it, in turn, influences other genes through these complex RNA interactions. For example, the circCHD2/miR-200b-3p/HLF axis has been implicated in liver cirrhosis. atlasgeneticsoncology.org

Prognostic and Diagnostic Biomarker Identification

A significant focus of HLF research is to evaluate its potential as a prognostic and diagnostic biomarker in various cancers. This involves correlating HLF expression levels with clinical outcomes such as patient survival, tumor grade, and treatment response. nih.govnih.gov

Bioinformatic analyses of large patient cohorts from databases like TCGA have consistently shown that HLF has good predictive potential for pan-cancer diagnosis and prognosis. nih.gov In many cancers, downregulated HLF expression is associated with a poorer prognosis. nih.gov For instance, in glioma, lower HLF expression is correlated with advancing tumor grade and poorer patient survival, making it an independent protective factor. nih.gov Similarly, in lung adenocarcinoma, high HLF expression is an independent protective factor for progression-free survival, while low HLF expression combined with a high count of circulating tumor cells (CTCs) is associated with the shortest median survival time. nih.gov

In acute myeloid leukemia (AML), high HLF mRNA expression, linked to CpG hypomethylation at its transcription start site, is associated with poor survival. ashpublications.orgashpublications.org These findings suggest that HLF could serve as a reliable biomarker to help classify tumors, predict patient outcomes, and potentially guide therapeutic decisions. nih.govnih.govnih.gov

Table 3: Prognostic and Diagnostic Significance of HLF in Different Cancers

Cancer Type HLF Expression Associated Outcome Biomarker Potential
Pan-cancer Downregulated Poorer prognosis Diagnostic and prognostic. nih.gov
Glioma Downregulated Poorer survival, advanced tumor grade Prognostic. nih.gov
Lung Adenocarcinoma Low expression Shorter progression-free survival Prognostic. nih.gov
Acute Myeloid Leukemia (AML) High expression Poor survival Prognostic. ashpublications.orgashpublications.org

Future Directions and Therapeutic Perspectives of Hepatic Leukemia Factor Research

Elucidating Novel HLF-Mediated Signaling Axes and Regulatory Loops

A primary focus for future research is the comprehensive mapping of the signaling pathways governed by HLF. Current evidence indicates that HLF influences several critical cancer-related pathways, including apoptosis, cell cycle progression, epithelial-mesenchymal transition (EMT), and the PI3K/AKT signaling cascade. nih.govnih.gov However, the precise molecular mechanisms and the upstream regulators of HLF in these contexts remain partially understood.

Key areas for investigation include:

Feedback and Feed-Forward Loops: In adult T-cell leukemia/lymphoma, transcription factors can form coherent feed-forward loops to drive oncogenic programs. researchgate.net Future studies should explore whether HLF engages in similar regulatory circuits with other transcription factors or signaling molecules. For instance, the HLF/c-Jun axis identified in hepatocellular carcinoma suggests a potential collaborative mechanism that warrants further investigation. nih.gov

Upstream Regulatory Mechanisms: Understanding how HLF expression is controlled is crucial. Recent findings have identified the SWI/SNF ATPase subunit BRG1 as an epigenetic silencer of HLF in clear cell renal cell carcinoma, suggesting that chromatin remodeling complexes are key upstream regulators. nih.gov Identifying other factors that modulate HLF transcription and protein stability will provide a more complete picture of its regulation.

Crosstalk with Other Pathways: HLF's interaction with other signaling networks is an expanding area of research. In ovarian cancer, HLF transcriptionally activates Yes-associated protein 1 (YAP1), directly linking it to the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis. nih.govresearchgate.net Its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions points to its role in the cellular response to low oxygen, a common feature of the tumor microenvironment. wikipedia.org Elucidating the full extent of this crosstalk is essential for understanding HLF's pleiotropic effects.

Identifying and Validating Uncharacterized HLF Target Genes and Interactomes

As a transcription factor, HLF exerts its function by binding to DNA and regulating the expression of target genes, either as a homodimer or as a heterodimer with other PAR family members. wikipedia.orguniprot.org While some downstream targets have been identified, a global and validated map of HLF's transcriptional network is needed.

Future research should focus on:

Global Omics Approaches: Techniques like ChIP-sequencing and proteomics are vital for identifying the full spectrum of HLF's direct gene targets and protein interaction partners. Proteomic profiling of the oncogenic TCF3-HLF fusion protein complex, for example, identified approximately 90 interacting proteins, revealing a complex network of cofactors. nih.gov Similar unbiased approaches are needed for wild-type HLF in various cellular contexts.

Validation of Interactomes: Large-scale screens often yield numerous potential interaction partners. Databases like BioGRID and GeneMANIA list several potential HLF interactors, including other transcription factors like BATF, BATF2, and BATF3. nih.govuniprot.org Rigorous biochemical and functional validation of these interactions is a critical next step to determine their biological significance.

Characterizing Novel Downstream Effectors: Identifying and validating novel HLF target genes will provide deeper insights into its biological functions. For example, in glioma, HLF regulates miR-132, which in turn suppresses TTK protein kinase, inhibiting cancer cell proliferation and metastasis. nih.gov In renal cell carcinoma, HLF modulates the expression of LPXN, which is involved in integrating mechanical cues from the extracellular matrix with the actin cytoskeleton to suppress cell migration. nih.gov Uncovering more such downstream effectors will reveal new nodes for potential therapeutic intervention.

Exploring HLF's Multifaceted Roles in Non-Malignant Pathologies

While much of the focus has been on HLF's role in cancer, it plays fundamental roles in normal physiology and non-malignant diseases. A deeper understanding of these functions is crucial, as it could inform the development of therapies with fewer off-target effects.

Key non-malignant roles of HLF include:

Hematopoietic Stem Cell (HSC) Biology: HLF is a highly specific marker for HSCs and is critical for maintaining their quiescence and regenerative potential. maayanlab.cloudashpublications.org Its timely shutdown is necessary for the proper development of a functional, long-term immune system. sciencedaily.com HLF deficiency can lead to the premature activation and exhaustion of the stem cell pool, highlighting its essential role in hematopoiesis. maayanlab.cloud

Metabolism and Circadian Rhythms: As a member of the PAR bZip family, HLF is involved in generating circadian gene expression patterns, which influences metabolic processes like cholesterol and lipid metabolism. maayanlab.cloud Recent research has identified HLF as a novel regulator of intestinal lipid absorption, linking it to metabolic-associated fatty liver disease (MAFLD). researchgate.net

Tissue Fibrosis: HLF has been implicated in the process of liver fibrosis, where its expression is detected in activated hepatic stellate cells. nih.gov

Exploring these non-oncogenic roles will not only enhance our fundamental understanding of HLF biology but may also reveal its potential as a therapeutic target in metabolic disorders, immune deficiencies, or fibrotic diseases.

Development of Targeted Therapeutic Strategies based on HLF Pathway Modulation

The context-dependent role of HLF as both a tumor suppressor and an oncogene necessitates tailored therapeutic strategies. nih.govresearchgate.net Modulating its activity or targeting its downstream pathways presents promising avenues for cancer treatment.

Directly targeting HLF presents a significant challenge, as is the case for most transcription factors. However, several indirect strategies could be explored:

Reactivating HLF Expression: In many cancers, HLF expression is downregulated, and this correlates with poor prognosis. nih.gov Therapeutic approaches could aim to restore its tumor-suppressive functions. For example, since the SWI/SNF ATPase BRG1 epigenetically silences HLF, pharmacological inhibition of BRG1 could be a viable strategy to reactivate HLF expression. nih.gov

Inhibiting HLF in Oncogenic Contexts: In cancers where HLF is overexpressed and acts as an oncogene, such as ovarian cancer and hepatocellular carcinoma, inhibiting its function is the goal. researchgate.netnih.gov This could potentially be achieved by developing small molecules that disrupt its dimerization or its binding to DNA.

An alternative and often more feasible approach is to target the key downstream pathways that HLF regulates.

Inhibiting Downstream Effectors: Since HLF influences pathways like PI3K/AKT and the cell cycle, existing inhibitors of these pathways could be effective in tumors with aberrant HLF activity. nih.govoaepublish.com

Exploiting Synthetic Lethality: In ovarian cancer, the HLF/YAP1 axis is critical for resistance to carboplatin (B1684641). researchgate.net This suggests that combining YAP1 inhibitors, such as verteporfin, with conventional chemotherapy could overcome drug resistance in HLF-driven tumors. researchgate.net

Targeting Cofactors: The oncogenic TCF3-HLF fusion protein requires cofactors like EP300 to drive its malignant transcriptional program. nih.gov Functional inhibition of this cofactor has shown potent anti-leukemic activity, providing a proof-of-concept for targeting the essential partners of HLF complexes. nih.gov

The table below summarizes potential therapeutic strategies targeting HLF and its associated pathways.

Therapeutic StrategyMechanism of ActionPotential Cancer TypeReference
Modulating HLF
BRG1 InhibitionRestore HLF expression by inhibiting its epigenetic silencer.Clear Cell Renal Cell Carcinoma, others with low HLF nih.gov
HLF Dimerization/DNA Binding InhibitionBlock the function of overexpressed, oncogenic HLF.Ovarian Cancer, Hepatocellular Carcinoma researchgate.netnih.gov
Targeting Downstream Pathways
YAP1 Inhibitors (e.g., Verteporfin)Inhibit a key downstream effector of HLF to overcome chemoresistance.Ovarian Cancer researchgate.net
PI3K/AKT Pathway InhibitorsBlock a critical survival pathway influenced by HLF.Various cancers with HLF dysregulation nih.gov
EP300 InhibitorsDisrupt the function of an essential cofactor for the oncogenic TCF3-HLF complex.t(17;19) Acute Lymphoblastic Leukemia nih.gov

HLF as a Prognostic and Predictive Biomarker for Disease Stratification and Response to Therapy

The correlation between HLF expression levels and clinical outcomes suggests its strong potential as a biomarker. nih.gov Its utility may lie in patient stratification, predicting prognosis, and guiding therapeutic decisions.

Prognostic Value: In a pan-cancer analysis, lower HLF expression was significantly linked to poorer patient survival in many malignancies, including head and neck squamous cell carcinoma (HNSCC) and renal cell carcinoma (RCC). nih.govnih.govresearchgate.net Conversely, in some cancers like glioma, higher HLF expression is associated with a more favorable prognosis, underscoring its context-specific nature. nih.gov

Predictive Value: HLF expression levels may predict response to specific therapies. Abnormal HLF expression has been shown to decrease sensitivity to numerous anti-tumor drugs. nih.govresearchgate.net In ovarian cancer, HLF expression may predict which patients will benefit from carboplatin treatment. researchgate.net Furthermore, in acute myeloid leukemia (AML), the combination of HLF expression and the FLT3-ITD allelic ratio can predict the efficacy of FLT3 inhibitors. nih.gov

The development of validated assays to measure HLF expression in tumor tissues or circulating cells could become a valuable tool in personalized medicine, helping to tailor treatments for individual patients.

The table below details the potential of HLF as a biomarker across different cancer types.

Cancer TypeHLF Expression LevelAssociated PrognosisPredictive ValueReference
Pan-Cancer (various types)LowPoorAssociated with resistance to multiple anti-tumor drugs. nih.govresearchgate.net
Head and Neck Squamous Cell Carcinoma (HNSCC)LowPoorPotential therapeutic target. researchgate.net
Renal Cell Carcinoma (RCC)LowPoorPotential prognostic marker. nih.gov
GliomaHighFavorableN/A nih.gov
Ovarian CancerHighPoorMay predict benefit from carboplatin. researchgate.net
Acute Myeloid Leukemia (AML)VariesN/AIn combination with FLT3-ITD ratio, predicts FLT3 inhibitor efficacy. nih.gov

Q & A

Q. How can HLF’s therapeutic potential be prioritized among competing targets in precision oncology?

  • Methodological Answer : Use drug repositioning databases (e.g., Connectivity Map) to identify HLF-targeting compounds. Prioritize candidates with existing safety profiles (e.g., FDA-approved kinase inhibitors). Validate efficacy in organoid or PDX models with HLF overexpression/knockdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.